molecular formula C14H28N2O4 B6309267 3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid CAS No. 1208364-67-3

3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid

Cat. No.: B6309267
CAS No.: 1208364-67-3
M. Wt: 288.38 g/mol
InChI Key: NASUDQLJUFTHJL-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid typically involves multiple steps. One common method starts with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of amine groups.

    Sodium Hydroxide (NaOH): Acts as a base in the protection reaction.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and coupled peptides or amino acids.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and applications in synthetic chemistry and research.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-6-15(7-2)10-11-16(9-8-12(17)18)13(19)20-14(3,4)5/h6-11H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASUDQLJUFTHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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